molecular formula C17H26N2O2 B14679035 N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate CAS No. 31755-19-8

N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate

Cat. No.: B14679035
CAS No.: 31755-19-8
M. Wt: 290.4 g/mol
InChI Key: YCUIRUPTFLLVAU-UHFFFAOYSA-N
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Description

N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate is a synthetic compound with the molecular formula C17H26N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with N-propyl-3-piperidinol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of micro fixed-bed reactors with catalysts such as platinum on carbon (Pt/C) can significantly improve the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine or phenyl derivatives .

Scientific Research Applications

N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)carbamic acid 1-propyl-3-piperidinyl ester
  • N-n-Propyl-substituted 3-(dimethylphenyl)piperidines

Uniqueness

N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate is unique due to its specific structural features, such as the presence of the propyl group on the piperidine ring and the dimethylphenylcarbamate moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

31755-19-8

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

(1-propylpiperidin-3-yl) N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C17H26N2O2/c1-4-10-19-11-6-9-15(12-19)21-17(20)18-16-13(2)7-5-8-14(16)3/h5,7-8,15H,4,6,9-12H2,1-3H3,(H,18,20)

InChI Key

YCUIRUPTFLLVAU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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